molecular formula C5H3ClN4 B1347223 8-Chlorotetrazolo[1,5-a]pyridine CAS No. 40971-88-8

8-Chlorotetrazolo[1,5-a]pyridine

Cat. No. B1347223
CAS RN: 40971-88-8
M. Wt: 154.56 g/mol
InChI Key: WGGNMQVGYLFOLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, such as 8-Chlorotetrazolo[1,5-a]pyridine, can be controlled using the dimethylamino leaving group. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .


Molecular Structure Analysis

The molecular structure of 8-Chlorotetrazolo[1,5-a]pyridine includes a tetrazolo[1,5-a]pyridine ring with a chlorine atom attached at the 8th position . The InChI string representation of the molecule is InChI=1S/C5H3ClN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H .


Physical And Chemical Properties Analysis

8-Chlorotetrazolo[1,5-a]pyridine has a density of 1.7±0.1 g/cm³. It has a molar refractivity of 38.2±0.5 cm³. The compound has 4 hydrogen bond acceptors and no hydrogen bond donors. It has a topological polar surface area of 43.1 Ų. The compound has a complexity of 131 .

Scientific Research Applications

Photochemical Reactions and Ring Expansion

8-Chlorotetrazolo[1,5-a]pyridine and similar compounds undergo photochemical nitrogen elimination and ring expansion. This leads to the formation of 1,3-diazacyclohepta-1,2,4,6-tetraenes and cyanovinylketenimines. Additionally, 6,8-Dichlorotetrazolo[1,5-a]pyridine reacts with ROH/RONa to exchange the chlorine in position 8, resulting in various substituted tetrazolo[1,5-a]pyridines. Photolysis in the presence of alcohols or amines yields 1H- or 5H-1,3-diazepines (Reisinger, Bernhardt, & Wentrup, 2004).

Equilibrium with Azidopyridines

Tetrazolo[1,5-a]pyridines, including variants of 8-Chlorotetrazolo[1,5-a]pyridine, are in equilibrium with corresponding 2-azidopyridines. This equilibrium plays a significant role in the chemical behavior and potential applications of these compounds (Lowe-Ma, Nissan, & Wilson, 1990).

Conformationally Constrained Inhibitors

The 8-chlorotetrazolo[1,5-a]pyridine structure has been utilized in the synthesis of conformationally restricted inhibitors, like farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability, indicating potential pharmaceutical applications (Dinsmore et al., 2000).

Photophysical Investigation for Membrane Probes

Imidazo[1,5-a]pyridine-based fluorophores, related to 8-chlorotetrazolo[1,5-a]pyridine, are being studied as potential cell membrane probes. These compounds have notable photophysical properties that make them suitable for investigating membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health (Renno et al., 2022).

Synthesis of Novel Derivatives

Methods for transforming 8-bromotetrazolo[1,5-a]pyridine, a close relative of 8-chlorotetrazolo[1,5-a]pyridine, into a variety of novel derivatives have been described. These synthetic approaches can potentially be applied to 8-chlorotetrazolo[1,5-a]pyridine for creating diverse compounds with specific properties (Laha & Cuny, 2008).

Crystal Structure Analysis

Studies on the crystal structure of compounds closely related to 8-Chlorotetrazolo[1,5-a]pyridine provide insights into their molecular conformation and potential interactions, which is crucial for understanding their behavior in various applications (Kapoor et al., 2011).

properties

IUPAC Name

8-chlorotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGNMQVGYLFOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321478
Record name 8-chlorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40971-88-8
Record name 40971-88-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chlorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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